Orludodstat

Beschreibung

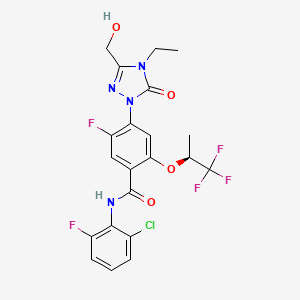

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClF5N4O4/c1-3-30-17(9-32)29-31(20(30)34)15-8-16(35-10(2)21(25,26)27)11(7-14(15)24)19(33)28-18-12(22)5-4-6-13(18)23/h4-8,10,32H,3,9H2,1-2H3,(H,28,33)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVJMHHAXCPZHF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClF5N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225819-06-5 | |

| Record name | Orludodstat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2225819065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORLUDODSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8GF945GMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BAY-2402234: A Technical Guide to its DHODH Inhibition Pathway and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-2402234 is a novel, potent, and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including malignant cells, which often have a high demand for nucleotides to support DNA and RNA synthesis.[3] By targeting DHODH, BAY-2402234 effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of differentiation, and apoptosis in various cancer models, with a particular focus on myeloid malignancies.[1][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental methodologies related to BAY-2402234.

Core Mechanism: DHODH Inhibition Pathway

Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3] This process is coupled to the mitochondrial electron transport chain. Inhibition of DHODH by BAY-2402234 blocks the production of orotate, a precursor for uridine monophosphate (UMP), which is subsequently converted to other pyrimidines required for nucleic acid synthesis.[2] The consequent pyrimidine starvation is believed to trigger a cascade of cellular events, including the induction of differentiation programs and cell death in susceptible cancer cells.[1]

Quantitative Preclinical Data

The preclinical efficacy of BAY-2402234 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of BAY-2402234

| Parameter | Value | Cell Lines/System | Reference |

| DHODH Inhibition (IC50) | 1.2 nM | Human DHODH enzyme | [3] |

| Cell Proliferation Inhibition (IC50) | 0.08 - 8.2 nM | Panel of 9 leukemia cell lines | [3] |

| Differentiation Induction (EC50 for CD11b) | 3.16 nM | MOLM-13 (AML) | [3] |

| 0.96 nM | HEL (AML) | [3] |

Table 2: In Vivo Efficacy of BAY-2402234 in AML Xenograft Models

| Xenograft Model | Treatment | Key Outcomes | Reference |

| MOLM-13 (subcutaneous) | Daily oral administration | Dose-dependent tumor growth inhibition | [5] |

| MV4-11 (subcutaneous) | 1.25, 2.5, and 5 mg/kg daily | Reduction in tumor volume | [3] |

| HL-60 (disseminated) | 5 mg/kg daily | Increased median survival (13 to 25 days) | [6] |

| MV4-11 (disseminated) | 4 mg/kg daily | 70% survival at day 46 vs. 0% in control | [6] |

| Patient-Derived Xenograft (PDX) | Not specified | Increased survival | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of BAY-2402234 on the proliferation of acute myeloid leukemia (AML) cell lines.

1. Cell Culture:

-

AML cell lines (e.g., MOLM-13, MV4-11, HEL, TF-1) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

BAY-2402234 is serially diluted in culture medium and added to the wells to achieve a range of final concentrations (e.g., 0.1 pM to 1 µM).

-

A vehicle control (e.g., DMSO) is included.

-

For rescue experiments, parallel plates are set up with the addition of 100 µM uridine.[6]

-

Plates are incubated for 72-96 hours.

3. Data Analysis:

-

Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by MTT assay.

-

Luminescence or absorbance is measured using a plate reader.

-

Data are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Flow Cytometry for Differentiation Marker (CD11b) Analysis

This protocol details the measurement of cell surface expression of the myeloid differentiation marker CD11b.

1. Cell Treatment:

-

AML cells are treated with varying concentrations of BAY-2402234 or vehicle control for 4 to 6 days.[6]

2. Staining Procedure:

-

Approximately 1 x 106 cells are harvested and washed with FACS buffer (PBS with 2% FBS).

-

Cells are incubated with a fluorochrome-conjugated anti-CD11b antibody (or an isotype control) for 30 minutes at 4°C in the dark.

-

Cells are washed twice with FACS buffer.

3. Data Acquisition and Analysis:

-

Stained cells are analyzed on a flow cytometer.

-

The geometric mean fluorescence intensity (MFI) of CD11b is quantified.

-

The percentage of CD11b-positive cells is determined by gating on the isotype control.

-

EC50 values for CD11b induction are calculated.

In Vivo AML Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of BAY-2402234 in a subcutaneous AML xenograft model.

1. Animal Husbandry:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

-

Animals are housed in a pathogen-free environment.

2. Cell Implantation:

-

5-10 million AML cells (e.g., MV4-11) in 100-200 µL of a mixture of PBS and Matrigel are injected subcutaneously into the flank of each mouse.[7]

3. Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[7]

-

BAY-2402234 is formulated for oral gavage and administered daily at specified doses (e.g., 1.25, 2.5, 5 mg/kg).[3]

-

The control group receives the vehicle.

4. Efficacy Assessment:

-

Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).

-

Body weight is monitored as an indicator of toxicity.

-

For disseminated models, survival is the primary endpoint, and disease burden can be monitored by flow cytometry of peripheral blood for human-specific markers (e.g., hCD45).[6]

Measurement of Plasma Dihydroorotate (DHO)

This protocol outlines the bioanalytical method for quantifying DHO in plasma as a pharmacodynamic biomarker of DHODH inhibition.

1. Sample Collection:

-

Blood is collected from treated and control animals at various time points into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

2. Sample Preparation:

-

Due to endogenous DHO levels, a surrogate matrix (e.g., bovine serum albumin solution) is often used for the calibration curve.[8]

-

Plasma samples and standards are subjected to protein precipitation with a solvent like acetonitrile, often containing a stable isotope-labeled internal standard for DHO.[8]

-

The supernatant is collected after centrifugation.

3. LC-MS/MS Analysis:

-

The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Chromatographic separation is achieved on a C18 column.

-

DHO is detected and quantified using multiple reaction monitoring (MRM) in negative ion mode.

Clinical Development

BAY-2402234 has entered clinical development for the treatment of myeloid malignancies. A Phase 1, open-label, multicenter study (NCT03404726) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-leukemic activity of BAY-2402234 in patients with acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), or chronic myelomonocytic leukemia (CMML).[1][9] The study involved a dose-escalation phase followed by expansion cohorts.

Conclusion

BAY-2402234 is a promising therapeutic agent that targets a key metabolic vulnerability in rapidly proliferating cancers. Its potent and selective inhibition of DHODH leads to pyrimidine depletion, resulting in the induction of differentiation and inhibition of tumor growth in preclinical models of myeloid malignancies. The well-defined mechanism of action and the availability of a pharmacodynamic biomarker make BAY-2402234 a compelling candidate for further clinical investigation. The experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cancer metabolism and drug development.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]

Orludodstat's Impact on Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orludodstat (BAY 2402234) is a potent, selective, and orally bioavailable small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis, making it a key therapeutic target in rapidly proliferating cells, such as those found in various malignancies.[3] This technical guide provides an in-depth analysis of Orludodstat's mechanism of action, its effects on cellular metabolism and proliferation, and detailed protocols for its preclinical evaluation.

Introduction to Pyrimidine Synthesis and DHODH

Cells can generate pyrimidine nucleotides through two primary pathways: the de novo synthesis pathway and the salvage pathway.[3] While the salvage pathway recycles existing pyrimidines, rapidly dividing cells, particularly cancer cells, heavily rely on the de novo pathway to meet their high demand for DNA and RNA precursors.[3]

The de novo pathway is a multi-step enzymatic process. Dihydroorotate dehydrogenase (DHODH) is the fourth and only mitochondrial enzyme in this cascade, catalyzing the rate-limiting oxidation of dihydroorotate (DHO) to orotate.[1][4] This reaction is coupled to the mitochondrial electron transport chain.[5] The inhibition of DHODH effectively halts the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides, leading to pyrimidine starvation.[1]

Orludodstat: Mechanism of Action

Orludodstat is a highly selective inhibitor that targets the ubiquinone-binding site of the DHODH enzyme.[6] By binding to and inactivating DHODH, Orludodstat blocks the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool.[1] This pyrimidine starvation has several downstream consequences in susceptible cells:

-

Inhibition of DNA and RNA Synthesis: The lack of essential pyrimidine building blocks prevents nucleic acid replication and transcription.[5]

-

Cell Cycle Arrest: Cells are unable to progress through the cell cycle, primarily arresting in the S-phase.[3][5]

-

Induction of Apoptosis: Prolonged pyrimidine depletion triggers programmed cell death.[1]

-

Induction of Differentiation: In certain hematological malignancies like acute myeloid leukemia (AML), DHODH inhibition has been shown to overcome the characteristic differentiation block, promoting the maturation of malignant cells.[2]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by Orludodstat.

Quantitative Data

Orludodstat demonstrates high potency against its target enzyme and potent anti-proliferative effects in various cancer cell lines, particularly those of hematological origin.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | Assay Type | Parameter | Value |

|---|

| Orludodstat (BAY 2402234) | Human DHODH | Cell-free enzymatic assay | IC50 | 1.2 nM[7] |

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | Parameter | Value | Notes |

|---|---|---|---|---|---|

| Orludodstat (BAY 2402234) | OCI-LY19 | Diffuse Large B-cell Lymphoma (DLBCL) | IC50 | 5 pM[8] | Highly sensitive cell line. |

| Orludodstat (BAY 2402234) | MOLM-13, HEL, MV4-11, SKM-1, THP-1 | Acute Myeloid Leukemia (AML) | - | Potent inhibition | Effective in the sub-nanomolar to low-nanomolar range.[7] |

Experimental Protocols

The evaluation of DHODH inhibitors like Orludodstat involves a series of biochemical and cell-based assays.

DHODH Enzymatic Activity Assay (DCIP-based)

This colorimetric assay measures DHODH activity by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).[9][10]

-

Principle: DHODH catalyzes the oxidation of DHO to orotate, transferring electrons to a cofactor (e.g., Coenzyme Q10), which then reduces DCIP. The reduction of blue DCIP leads to a decrease in absorbance at ~600-650 nm, which is proportional to DHODH activity.[11][12]

-

Materials:

-

Recombinant human DHODH protein

-

Orludodstat

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10) or Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[12]

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of Orludodstat in DMSO, then dilute further in Assay Buffer.

-

In a 96-well plate, add recombinant human DHODH and the desired concentrations of Orludodstat (or vehicle control).

-

Add a reagent mix containing CoQ10 and DCIP to the wells.[3]

-

Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[12]

-

Initiate the enzymatic reaction by adding DHO (e.g., final concentration of 500 µM).[12]

-

Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-20 minutes.[11][12]

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Plot the percent inhibition against the logarithm of Orludodstat concentration to determine the IC50 value.

-

Cell Viability Assay (MTT-based)

This assay assesses the effect of Orludodstat on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[13]

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]

-

Materials:

-

AML cell lines (e.g., MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Orludodstat

-

MTT solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well for AML lines).[7]

-

Treat the cells with a serial dilution of Orludodstat and a vehicle control.

-

Incubate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.[7]

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13]

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

-

Measure the absorbance at a wavelength of ~570 nm.[14]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and distinguishes it from necrosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15]

-

Materials:

-

Treated and control cells

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[15]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis by treating cells with Orludodstat for the desired time.

-

Harvest 1-5 x 10⁵ cells by centrifugation.[15]

-

Wash the cells once with cold PBS.[15]

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[16]

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[15]

-

Incubate for 15-20 minutes at room temperature in the dark.[15]

-

Add 400 µL of 1X Binding Buffer to each sample.[15]

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17]

-

Visualizing Workflows and Relationships

Experimental Workflow for Inhibitor Evaluation

A logical progression of experiments is crucial for characterizing a novel DHODH inhibitor like Orludodstat.

Logical Relationship of DHODH Inhibition

The cellular consequences of Orludodstat treatment follow a clear logical pathway stemming from the initial enzymatic inhibition.

Conclusion

Orludodstat is a potent and selective inhibitor of DHODH, representing a promising therapeutic strategy for malignancies that are highly dependent on the de novo pyrimidine synthesis pathway, such as AML. Its mechanism of action, leading to pyrimidine starvation, cell cycle arrest, and apoptosis, is well-defined. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued preclinical and clinical investigation of Orludodstat and other DHODH inhibitors in oncology and other relevant disease areas.

References

- 1. Facebook [cancer.gov]

- 2. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dihydroorotat-ubiquinone oxidoreductase links mitochondria in the biosynthesis of pyrimidine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Item - Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. - University of Leicester - Figshare [figshare.le.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 11. benchchem.com [benchchem.com]

- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Orludodstat: A Technical Guide to a Novel DHODH Inhibitor for Myeloid Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orludodstat (BAY-2402234) is a potent and selective, orally bioavailable small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By targeting DHODH, Orludodstat disrupts DNA synthesis and cell proliferation, leading to cell cycle arrest, differentiation, and apoptosis in rapidly dividing cells, particularly in the context of acute myeloid leukemia (AML).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Orludodstat, presenting key data and experimental protocols for the scientific community.

Discovery and Rationale

The discovery of Orludodstat stems from the recognition that rapidly proliferating cancer cells, such as those in AML, are heavily reliant on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides for DNA and RNA synthesis.[3] Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1][3] Inhibition of DHODH presents a promising therapeutic strategy to selectively target these malignant cells. Orludodstat was developed by Bayer as a highly potent and selective inhibitor of human DHODH.[3]

Chemical Synthesis

While a detailed, step-by-step synthesis of Orludodstat has not been publicly disclosed in a single procedural document, the synthesis can be inferred from patent literature and the known chemistry of its constituent moieties: a substituted benzamide and a 1,2,4-triazole heterocycle. The following proposed synthetic route is based on established synthetic methodologies for similar compounds.

The synthesis of Orludodstat can be envisioned as a multi-step process culminating in the amide coupling of a substituted benzoic acid intermediate with a substituted aniline.

Experimental Protocol: Proposed Synthesis of Orludodstat

Step 1: Synthesis of the triazole-containing benzoic acid intermediate.

A key intermediate is the substituted benzoic acid bearing the 1,2,4-triazole moiety. This can be prepared from a suitably substituted fluorobenzoic acid derivative. The triazole ring is often formed through the reaction of a hydrazine derivative with a suitable precursor.

Step 2: Synthesis of the trifluoromethyl-containing aniline fragment.

The synthesis of the aniline portion of the molecule involves the introduction of the trifluoromethyl group, which can be achieved through various fluorination strategies on a suitable precursor.

Step 3: Amide Coupling.

The final step involves the amide bond formation between the carboxylic acid from Step 1 and the aniline from Step 2. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed to facilitate this reaction.

Purification and Characterization:

The final product would be purified using standard techniques such as column chromatography and/or recrystallization. Characterization would be performed using techniques like 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of Orludodstat.

Mechanism of Action

Orludodstat exerts its therapeutic effect by inhibiting the enzymatic activity of DHODH.[1][3] This inhibition blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[1][3] The depletion of the pyrimidine pool leads to a reduction in the building blocks necessary for DNA and RNA synthesis, thereby halting cell proliferation and inducing cell death in rapidly dividing cancer cells.[1]

Signaling pathway of Orludodstat's mechanism of action.

Preclinical Data

In Vitro Activity

Orludodstat has demonstrated potent inhibitory activity against DHODH and robust anti-proliferative effects in various AML cell lines.

Table 1: In Vitro Activity of Orludodstat

| Parameter | Cell Line | Value | Reference |

| DHODH IC50 | Cell-free assay | 1.2 nM | [2] |

| Proliferation IC50 | MOLM-13 | 0.08 - 8.2 nM (range across 9 leukemia cell lines) | [2] |

| HEL | 0.08 - 8.2 nM (range across 9 leukemia cell lines) | [2] | |

| CD11b Upregulation EC50 | MOLM-13 | 3.16 nM | [2] |

| HEL | 0.96 nM | [2] |

Experimental Protocol: Cell Proliferation Assay

-

Cell Culture: Human AML cell lines (e.g., MOLM-13, HEL) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Setup: Cells are seeded in 96-well plates at a density of 2 x 104 cells per well.

-

Treatment: Cells are treated with a serial dilution of Orludodstat or vehicle control (DMSO).

-

Incubation: Plates are incubated for 96 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Experimental Protocol: Differentiation Assay (CD11b Upregulation)

-

Cell Culture and Treatment: AML cells are cultured and treated with Orludodstat as described in the proliferation assay.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

Staining: Cells are harvested, washed, and stained with a fluorescently labeled anti-CD11b antibody.

-

Flow Cytometry: The expression of CD11b is quantified by flow cytometry.

-

Data Analysis: EC50 values are determined from the dose-response curve of CD11b expression.

In Vivo Efficacy

Orludodstat has shown significant anti-tumor efficacy in preclinical xenograft models of AML.

Table 2: In Vivo Efficacy of Orludodstat

| Animal Model | Treatment | Outcome | Reference |

| MV4-11 mouse xenograft | 1.25, 2.5, and 5 mg/kg, p.o. | Reduced tumor volume | [2] |

| AML patient-derived xenograft (PDX) | Not specified | Increased survival | [2] |

Experimental Protocol: AML Xenograft Model

Workflow for in vivo AML xenograft studies.

-

Animal Models: Female immunodeficient mice (e.g., NOD/SCID or NSG) are used.

-

Cell Implantation: Human AML cells (e.g., 5 x 106 MV4-11 cells) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Orludodstat is administered orally at specified doses and schedules.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis. Survival studies are also conducted.

Clinical Development

Orludodstat (BAY-2402234) has entered clinical development. A Phase 1 clinical trial (NCT03404726) was initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed/refractory AML and other myeloid malignancies.[4]

Conclusion

Orludodstat is a promising, potent, and selective DHODH inhibitor with a clear mechanism of action and compelling preclinical anti-leukemic activity. Its ability to induce differentiation and inhibit proliferation in AML cells, coupled with its oral bioavailability, positions it as a potentially valuable therapeutic agent for myeloid malignancies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

References

- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US12319672, Example 4.44 | C21H25F3N6O5 | CID 156116094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Orludodstat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orludodstat (BAY-2402234) is a potent and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical experimental data of Orludodstat, intended to serve as a resource for researchers and professionals in drug development.

Chemical Structure and Properties

Orludodstat is a complex synthetic organic molecule with the IUPAC name (S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Orludodstat

| Identifier | Value |

| IUPAC Name | (S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide[1] |

| Synonyms | BAY-2402234[1] |

| CAS Number | 2225819-06-5[1] |

| Molecular Formula | C₂₁H₁₈ClF₅N₄O₄[1] |

| SMILES | FC1=C(NC(C2=CC(F)=C(N3N=C(CO)N(CC)C3=O)C=C2O--INVALID-LINK--C(F)(F)F)=O)C(Cl)=CC=C1[1] |

| InChI Key | KNVJMHHAXCPZHF-JTQLQIEISA-N[1] |

Table 2: Physicochemical Properties of Orludodstat

| Property | Value | Source |

| Molecular Weight | 520.84 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMSO: 100 mg/mL (191.99 mM) Ethanol: 33 mg/mL Water: Insoluble | [3] |

| LogD | 2.7 | [4] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| pKa | Not publicly available |

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

Orludodstat's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This step is crucial for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine triphosphates) that are essential for DNA and RNA synthesis.[5]

By inhibiting DHODH, Orludodstat effectively depletes the intracellular pool of pyrimidines.[6] Rapidly proliferating cells, such as those found in myeloid malignancies, are highly dependent on the de novo pathway to meet their high demand for nucleotides.[7] Depletion of pyrimidines leads to a cascade of cellular events, including:

-

Cell Cycle Arrest: The lack of necessary building blocks for DNA replication halts cell division.[8]

-

Induction of Apoptosis: Sustained pyrimidine starvation triggers programmed cell death.[5]

-

Cellular Differentiation: In the context of acute myeloid leukemia (AML), DHODH inhibition has been shown to induce the differentiation of malignant cells into more mature, non-proliferating cell types.[1][7]

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by Orludodstat.

Preclinical Data

Orludodstat has demonstrated potent activity in various preclinical models, particularly in the context of acute myeloid leukemia (AML).

Table 3: In Vitro Activity of Orludodstat

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| Human DHODH | - | Enzyme Inhibition | IC₅₀ | 1.2 nM | [2] |

| MOLM-13 | AML | Cell Proliferation | IC₅₀ | 0.08 - 8.2 nM (range across 9 cell lines) | [2] |

| HEL | AML | Cell Proliferation | IC₅₀ | 0.08 - 8.2 nM (range across 9 cell lines) | [2] |

| MV4-11 | AML | Cell Proliferation | IC₅₀ | 0.08 - 8.2 nM (range across 9 cell lines) | [2] |

| SKM-1 | AML | Cell Proliferation | IC₅₀ | 0.08 - 8.2 nM (range across 9 cell lines) | [2] |

| THP-1 | AML | Cell Proliferation | IC₅₀ | 0.08 - 8.2 nM (range across 9 cell lines) | [2] |

| MOLM-13 | AML | Differentiation (CD11b upregulation) | EC₅₀ | 3.16 nM | [4] |

| HEL | AML | Differentiation (CD11b upregulation) | EC₅₀ | 0.96 nM | [4] |

Table 4: In Vivo Activity of Orludodstat in AML Xenograft Models

| Model | Treatment | Outcome | Reference |

| Subcutaneous & Disseminated AML Xenografts | Monotherapy | Strong anti-tumor efficacy | [7] |

| Patient-Derived Xenograft (PDX) models | Monotherapy | Strong anti-tumor efficacy | [7] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of Orludodstat.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: AML cell lines (e.g., MOLM-13, HEL, MV4-11, SKM-1, THP-1) are seeded in 96-well plates at a density of 20,000 cells per well in their respective growth media.

-

Treatment: Cells are treated with a range of concentrations of Orludodstat (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO). A parallel set of wells is co-treated with 100 µM uridine to confirm the on-target effect of DHODH inhibition.

-

Incubation: Plates are incubated for 96 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization buffer.

-

Data Acquisition: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log concentration of Orludodstat.

In Vivo Acute Myeloid Leukemia (AML) Xenograft Model

This protocol describes the evaluation of Orludodstat's anti-tumor efficacy in a mouse model.

Protocol:

-

Cell Implantation: Immunocompromised mice (e.g., female ICR SCID mice) are inoculated with human AML cells (e.g., MOLM-13) either subcutaneously or intravenously to establish tumors.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. Orludodstat is administered orally (p.o.) at a specified dose (e.g., 4 mg/kg) and schedule. The control group receives a vehicle solution.

-

Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for subcutaneous models, or by monitoring for signs of disease progression in systemic models. Animal body weight and overall health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity.

-

Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. In some studies, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.

The following diagram illustrates a typical experimental workflow for evaluating a DHODH inhibitor like Orludodstat.

Conclusion

Orludodstat is a potent and selective inhibitor of DHODH with demonstrated preclinical efficacy in models of myeloid malignancies. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, provides a strong rationale for its development as a targeted anticancer agent. The data summarized in this technical guide, including its chemical properties, in vitro and in vivo activity, and associated experimental protocols, offer a valuable resource for the scientific community engaged in cancer research and drug discovery. Further investigation into this compound and the broader class of DHODH inhibitors holds promise for the development of new therapeutic strategies for patients with hematological cancers and potentially other proliferative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

The Pharmacodynamics of Orludodstat: A Technical Guide to its Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orludodstat (formerly BAY 2402234) is a potent and selective, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling therapeutic target. This technical guide provides an in-depth overview of the pharmacodynamics of Orludodstat in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Orludodstat exerts its anti-cancer effects by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of the intracellular pyrimidine pool, which is necessary for DNA and RNA synthesis.[1] The consequences for cancer cells are profound, leading to a cascade of events including cell cycle arrest, induction of differentiation, and ultimately, apoptosis.[3][4]

Quantitative Analysis of Orludodstat's Effects

The following tables summarize the available quantitative data on the efficacy of Orludodstat in various cancer cell lines.

| Target/Cell Line | Assay Type | IC50/EC50 | Reference(s) |

| DHODH (human) | Cell-free enzyme assay | 1.2 nM | [5] |

| MOLM-13 (AML) | Cell Differentiation (CD11b upregulation) | 3.16 nM | |

| HEL (AML) | Cell Differentiation (CD11b upregulation) | 0.96 nM | |

| THP-1 (AML) | Cell Differentiation (CD14 expression) | 3.4 nM | [6] |

| THP-1 (AML) | Apoptosis (Annexin-V positive) | 2.4 nM | [6] |

| OCI-LY19 (DLBCL) | Proliferation Assay | 5 pM | [4] |

| Raji (Burkitt's Lymphoma) | Proliferation Assay (MTT) | Not specified, but effective | [6] |

Table 1: In Vitro Efficacy of Orludodstat in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of Orludodstat against its direct target, DHODH, and its effects on various cancer cell lines.

| Cell Line | Treatment | Effect | Quantitative Data | Reference(s) |

| MT-4 (HTLV-1 infected T-cell) | 48h with BAY2402234 | Increased S phase population | Statistically significant increase | [7] |

| MT-2 (HTLV-1 infected T-cell) | 48h with BAY2402234 | Increased S phase population | Statistically significant increase | [7] |

Table 2: Effect of Orludodstat on Cell Cycle Progression. This table details the impact of Orludodstat on the cell cycle in specific cancer cell lines.

Signaling Pathway and Experimental Workflows

To visually represent the complex processes involved in Orludodstat's mechanism of action and the methodologies used to study it, the following diagrams have been generated using the DOT language.

References

- 1. Facebook [cancer.gov]

- 2. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Orlistat Target Validation in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reprogramming of cellular metabolism is a hallmark of cancer, presenting novel therapeutic opportunities. One key enzyme in this altered metabolic landscape is Fatty Acid Synthase (FASN), which is responsible for the de novo synthesis of fatty acids. In many solid tumors, FASN is overexpressed and has been linked to aggressive tumor phenotypes and poor prognosis. Orlistat, a well-known anti-obesity drug, has been identified as a potent inhibitor of FASN, making it a compelling candidate for repurposing in oncology. This technical guide provides a comprehensive overview of the target validation of Orlistat in solid tumors, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying molecular pathways. The evidence presented herein supports FASN as a viable therapeutic target in a range of solid malignancies and underscores the potential of Orlistat and other FASN inhibitors in cancer therapy.

Introduction: Fatty Acid Synthase (FASN) as a Therapeutic Target in Oncology

Normal cells preferentially utilize circulating fatty acids for their metabolic needs. In contrast, many cancer cells exhibit a heightened de novo synthesis of fatty acids, a process heavily reliant on the enzymatic activity of FASN. This metabolic shift provides rapidly proliferating tumor cells with the necessary lipids for membrane biogenesis, energy storage, and the generation of signaling molecules.

The expression of FASN is significantly upregulated in a variety of solid tumors, including those of the breast, prostate, colon, lung, ovary, and stomach.[1] This overexpression is often correlated with tumor progression, increased aggressiveness, and poor patient outcomes. The dependence of cancer cells on FASN-mediated lipogenesis, coupled with the relatively low expression of FASN in most normal adult tissues, presents a therapeutic window for targeting this enzyme.

Orlistat, an FDA-approved lipase inhibitor for the management of obesity, has been shown to exert anti-tumor effects through the inhibition of FASN.[1] It forms a covalent bond with the thioesterase domain of FASN, preventing the release of newly synthesized fatty acids and leading to a cascade of anti-neoplastic effects.[2]

Quantitative Preclinical Efficacy of Orlistat

The anti-tumor activity of Orlistat has been evaluated in a multitude of preclinical studies across various solid tumor types. The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition observed in these studies.

Table 1: In Vitro Cytotoxicity of Orlistat in Solid Tumor Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Glioblastoma | LN229 | 277.9 | |

| Hepatocellular Carcinoma | Huh7SR | 102.67 | |

| Hepatocellular Carcinoma | 7721SR | 133.67 | |

| Endometrial Cancer | Primary Culture (EC7) | 25.4 | |

| Endometrial Cancer | Primary Culture | 146.4 | |

| Oral Squamous Carcinoma | HSC-3 | ~30 (at 48h) | |

| Pancreatic Cancer | PANC-1 | ~25 (for 50% proliferation inhibition) | |

| Colorectal Cancer | HT-29 | >10 (reversal by palmitate) | [3] |

| Lung Cancer | H1299, A549 | Not specified, induces ferroptosis | [4] |

| Ovarian Cancer | SKOV3, A2780 | Not specified, induces apoptosis | |

| Breast Cancer | SK-Br3 | Not specified, induces apoptosis | [5] |

Table 2: In Vivo Tumor Growth Inhibition by Orlistat in Xenograft Models

| Cancer Type | Animal Model | Orlistat Dosage | Tumor Growth Inhibition | Reference |

| Prostate Cancer (PC-3) | Nude Mice | 240 mg/kg/day | 16-63% | |

| Endometrial Cancer | Lkb1/p53 mutant mice (HFD) | 60 mg/kg/day | 67.06% | |

| Endometrial Cancer | Lkb1/p53 mutant mice (LFD) | 60 mg/kg/day | 32.62% | |

| Colorectal Cancer (HT-29) | Nude Mice | Not specified | 55% | [6] |

| Melanoma (B16-F10) | C57BL/6 Mice | Not specified | 53.4% reduction in lung colonies | |

| Oral Tongue Squamous Carcinoma | Nude Mice | Not specified | Significant decrease in tumor size | |

| Ovarian Cancer (A2780cis) | Nude Mice | 240 mg/kg/day | Delayed tumor growth (in combination with cisplatin) | [7][8] |

| Pancreatic Neuroendocrine Tumor (QGP-1) | Nude Mice | 10 mg/kg/day | Significant inhibition | |

| Colorectal Cancer (HCT116-LOHP) | Nude Mice | Not specified | Significant reduction with oxaliplatin | [9] |

Core Signaling Pathways and Mechanisms of Action

Orlistat's inhibition of FASN triggers a multi-pronged attack on tumor cell biology, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. These effects are mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

FASN inhibition by Orlistat leads to the accumulation of the FASN substrate malonyl-CoA and a depletion of the end-product palmitate. This metabolic stress activates intrinsic and extrinsic apoptotic pathways. Key mechanisms include:

-

Caspase Activation: Orlistat treatment has been shown to increase the expression of cleaved caspase-3 and caspase-9 in ovarian and prostate cancer cells, leading to programmed cell death.[1]

-

Modulation of Bcl-2 Family Proteins: In some contexts, Orlistat can alter the balance of pro- and anti-apoptotic Bcl-2 family proteins, favoring apoptosis.

-

Induction of Ferroptosis: In lung cancer cells, Orlistat has been shown to induce a form of iron-dependent cell death known as ferroptosis by reducing the expression of glutathione peroxidase 4 (GPX4) and increasing lipid peroxidation.[4]

-

TRAIL Sensitization: Orlistat can enhance the sensitivity of hormone-refractory prostate cancer cells to TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis.[1]

Cell Cycle Arrest

By depriving cancer cells of the lipids necessary for new membrane synthesis, FASN inhibition effectively halts cell cycle progression. Orlistat has been demonstrated to induce cell cycle arrest at various phases:

-

G1 Phase Arrest: In endometrial cancer cells, Orlistat leads to an arrest in the G1 phase of the cell cycle.[1]

-

G2/M Phase Arrest: In oral squamous carcinoma cells, Orlistat treatment results in an accumulation of cells in the G2/M phase.[1]

-

S Phase Accumulation: In breast cancer cells, Orlistat can cause an accumulation of cells in the S phase.[5]

This cell cycle arrest is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin D1 and cyclin E.[1]

Inhibition of Angiogenesis

Tumor growth and metastasis are dependent on the formation of new blood vessels, a process known as angiogenesis. Orlistat has been shown to inhibit angiogenesis, likely by affecting the proliferation and function of endothelial cells. A key mechanism is the suppression of Vascular Endothelial Growth Factor (VEGF) production, a critical signaling molecule in angiogenesis.[1]

Modulation of Key Signaling Pathways

The anti-tumor effects of Orlistat are underpinned by its ability to modulate critical cancer-related signaling pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FASN is a downstream target of this pathway, and its inhibition by Orlistat can, in turn, lead to decreased phosphorylation of AKT and downstream mTOR targets like p70S6K and 4E-BP1.[1]

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, cell survival, and proliferation. Orlistat has been shown to inhibit the NF-κB pathway in colorectal and prostate cancer cells.[1]

-

MAPK/ERK Pathway: In pancreatic neuroendocrine tumors, Orlistat has been found to inhibit the MAPK signaling pathway.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways influenced by FASN and its inhibition by Orlistat.

Experimental Workflow: In Vitro Analysis

Caption: A typical experimental workflow for the in vitro validation of Orlistat.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical validation of Orlistat.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Orlistat on solid tumor cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Solid tumor cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Orlistat stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Orlistat in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing various concentrations of Orlistat or vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of Orlistat on the expression levels of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FASN, anti-cleaved caspase-3, anti-p-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Orlistat in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Solid tumor cell line

-

Matrigel (optional)

-

Orlistat formulation for injection (e.g., dissolved in a vehicle of ethanol and PEG400)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Orlistat (e.g., by intraperitoneal injection or oral gavage) at the desired dose and schedule. The control group receives the vehicle alone.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Orlistat treatment.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Orlistat on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

-

Add PI staining solution and incubate in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Angiogenesis Assay (Tube Formation Assay)

Objective: To assess the effect of Orlistat on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Basement membrane extract (e.g., Matrigel)

-

96-well plate

-

Endothelial cell growth medium

-

Orlistat

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

-

Seed endothelial cells onto the solidified matrix in the presence of various concentrations of Orlistat or vehicle control.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes.

Clinical Landscape and Future Directions

While the preclinical evidence for Orlistat's anti-tumor activity is compelling, its clinical development in oncology has been limited, partly due to its poor oral bioavailability for systemic effects. However, the validation of FASN as a therapeutic target has paved the way for the development of novel, more potent, and bioavailable FASN inhibitors.

One such inhibitor, TVB-2640, has shown promise in early-phase clinical trials for solid tumors, including breast and colon cancer.[10][11][12] These trials are crucial for establishing the safety and efficacy of FASN inhibition in cancer patients and for identifying predictive biomarkers of response.

Future research should focus on:

-

Developing novel formulations of Orlistat to improve its systemic bioavailability.

-

Conducting clinical trials to evaluate the efficacy of Orlistat, potentially in combination with other anti-cancer agents, in various solid tumors.

-

Identifying patient populations most likely to benefit from FASN-targeted therapies through biomarker discovery.

-

Further elucidating the complex interplay between FASN-mediated lipid metabolism and other cancer-associated signaling pathways.

Conclusion

The body of preclinical evidence strongly supports the validation of Fatty Acid Synthase as a key therapeutic target in a broad range of solid tumors. Orlistat, through its potent inhibition of FASN, has demonstrated significant anti-tumor activity in vitro and in vivo, primarily by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. This in-depth technical guide provides researchers and drug development professionals with a comprehensive resource summarizing the quantitative efficacy, core molecular mechanisms, and detailed experimental protocols for the continued investigation of Orlistat and other FASN inhibitors as a promising strategy in the fight against cancer. The ongoing clinical evaluation of novel FASN inhibitors will be critical in translating these promising preclinical findings into tangible benefits for patients.

References

- 1. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In Vivo Effectiveness of Orlistat in the Suppression of Human Colorectal Cancer Cell Proliferation | Anticancer Research [ar.iiarjournals.org]

- 4. Orlistat induces ferroptosis-like cell death of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Antitumor effect of orlistat, a fatty acid synthase inhibitor, is via activation of caspase-3 on human colorectal carcinoma-bearing animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of FASN inhibition on the growth and metabolism of a cisplatin-resistant ovarian carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of FASN inhibition on the growth and metabolism of a cisplatin‐resistant ovarian carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. oncotarget.com [oncotarget.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Orludodstat's Role in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orludodstat (also known as BAY 2402234) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2] By inhibiting DHODH, Orludodstat depletes the intracellular pool of pyrimidines, leading to the disruption of DNA synthesis and subsequent cell cycle arrest and apoptosis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of Orludodstat, focusing on its role in inducing cell cycle arrest. It includes a compilation of available data, detailed experimental protocols for studying its effects, and diagrams of the key signaling pathways involved.

Introduction

Cancer is characterized by uncontrolled cell proliferation, a process tightly regulated by the cell cycle. The cell cycle is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Transitions between these phases are controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of this machinery is a hallmark of cancer, making it a prime target for therapeutic intervention.

Orludodstat is a novel therapeutic agent that targets a fundamental metabolic process required for cell division: the de novo synthesis of pyrimidines. Unlike normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo pathway to meet their increased demand for nucleotides. This dependency creates a therapeutic window for DHODH inhibitors like Orludodstat.

Mechanism of Action of Orludodstat

Orludodstat's primary mechanism of action is the potent and selective inhibition of DHODH.[1] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of this enzyme leads to a depletion of the pyrimidine nucleotide pool, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for DNA and RNA synthesis. The resulting nucleotide imbalance is thought to trigger a DNA damage response and stall DNA replication forks, ultimately leading to cell cycle arrest, primarily at the S-phase or G1-phase.[4][5][6]

Quantitative Data on Orludodstat's Activity

Table 1: In Vitro Potency of Orludodstat

| Assay Type | Target | IC50 |

| Cell-free assay | DHODH | 1.2 nM[1] |

Table 2: Hypothetical IC50 Values of Orludodstat in Various Cancer Cell Lines*

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 5 |

| HEL | Acute Myeloid Leukemia | 8 |

| MV4-11 | Acute Myeloid Leukemia | 6 |

| SKM-1 | Acute Myeloid Leukemia | 10 |

| THP-1 | Acute Myeloid Leukemia | 12 |

| MDA-MB-231 | Breast Cancer | 25 |

| MCF-7 | Breast Cancer | 30 |

*Disclaimer: The IC50 values in Table 2 are hypothetical and for illustrative purposes, based on the known high potency of Orludodstat and the general sensitivity of AML cell lines to DHODH inhibitors.

Table 3: Hypothetical Effect of Orludodstat on Cell Cycle Distribution in MDA-MB-231 Cells*

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 55 | 25 | 20 |

| Orludodstat (25 nM) | 50 | 40 | 10 |

| Orludodstat (50 nM) | 45 | 50 | 5 |

*Disclaimer: The cell cycle distribution data in Table 3 is hypothetical and for illustrative purposes to demonstrate the expected S-phase arrest induced by DHODH inhibitors.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast cancer) or MOLM-13 (acute myeloid leukemia) can be used.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Orludodstat Preparation: Prepare a stock solution of Orludodstat in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Orludodstat for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of Orludodstat that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Orludodstat at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

-

Cell Lysis: Treat cells with Orludodstat as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Visualizations

Signaling Pathway of Orludodstat-Induced Cell Cycle Arrest

Caption: Orludodstat inhibits DHODH, leading to pyrimidine depletion and subsequent cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing Orludodstat's effect on the cell cycle using flow cytometry.

Logical Relationship of Orludodstat's Action

Caption: Logical flow from Orludodstat administration to the induction of apoptosis.

Conclusion

Orludodstat represents a promising therapeutic strategy for cancers that are highly dependent on the de novo pyrimidine synthesis pathway. Its potent inhibition of DHODH effectively depletes the building blocks necessary for DNA synthesis, leading to cell cycle arrest and subsequent cell death. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of Orludodstat and to explore its full potential in the development of novel cancer therapies. Further research is warranted to fully elucidate the downstream signaling events and to identify biomarkers that can predict sensitivity to Orludodstat treatment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Facebook [cancer.gov]

- 4. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of S-phase arrest and mitochondrial dysfunction in complex III by DHODH inhibitors in tumorigenic TNBC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penta-O-galloyl-beta-D-glucose induces S- and G1-cell cycle arrests in prostate cancer cells targeting DNA replication and cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

Orludodstat and the Induction of Apoptosis Signaling: A Technical Guide

Abstract

Orludodstat (BAY 2402234) is a novel, orally available, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2] By disrupting this pathway, Orludodstat effectively halts DNA synthesis and cellular proliferation, leading to the induction of apoptosis in susceptible tumor cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which Orludodstat triggers apoptotic signaling cascades, with a focus on the intrinsic mitochondrial pathway. It includes a summary of efficacy data, detailed experimental protocols for assessing its apoptotic effects, and visual diagrams of the key signaling pathways and workflows, designed for researchers, scientists, and professionals in drug development.

Introduction to Orludodstat and Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis. Its evasion is a hallmark of cancer, making the induction of apoptosis a primary goal of many antineoplastic therapies.[3] Orludodstat is a potent therapeutic agent that leverages this mechanism by targeting a fundamental metabolic pathway over-utilized by cancer cells.[1][4] As an inhibitor of DHODH, Orludodstat creates a state of pyrimidine starvation, which not only arrests the cell cycle but also generates significant cellular stress, culminating in apoptosis.[1] This document details the specific signaling events initiated by Orludodstat, from initial enzyme inhibition to the final execution of cell death.

The Role of DHODH in De Novo Pyrimidine Synthesis

Rapidly proliferating cells, particularly cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis. They rely heavily on the de novo pyrimidine synthesis pathway to meet this demand. DHODH is the fourth and only mitochondrial enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This reaction is coupled to the mitochondrial electron transport chain.[5] The dependence of cancer cells on this pathway makes DHODH a compelling target for therapeutic intervention.[4]

Orludodstat's Core Mechanism of Action

Orludodstat specifically binds to and inhibits DHODH, leading to several downstream consequences that are detrimental to cancer cells.[1]

-

Inhibition of Pyrimidine Synthesis : The primary effect is the blockage of Uridine Monophosphate (UMP) formation, a precursor for all other pyrimidines. This depletes the nucleotide pool required for DNA and RNA synthesis.[1]

-

Cell Cycle Arrest and Proliferation Block : The lack of necessary nucleotides leads to an S-phase arrest in the cell cycle, halting cell division and proliferation.[1][6]

-

Induction of Oxidative Stress : DHODH inhibition disrupts the mitochondrial respiratory chain, leading to the production of Reactive Oxygen Species (ROS).[1] ROS are potent signaling molecules that can trigger cellular damage and initiate apoptosis.

Orludodstat-Induced Apoptosis Signaling

The cellular stress induced by Orludodstat, primarily through pyrimidine depletion and ROS production, converges on the intrinsic (mitochondrial) pathway of apoptosis.[1][5]

The Intrinsic (Mitochondrial) Pathway

This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members.[7][8]

-

Activation of Pro-Apoptotic Proteins : Cellular stress activates BH3-only proteins, which either directly activate BAX and BAK or neutralize anti-apoptotic Bcl-2 proteins.[9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores and leading to MOMP.[10]

-

Cytochrome c Release : MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[8][11]

-

Apoptosome Formation : In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates the initiator caspase, procaspase-9, forming a complex known as the apoptosome.[12]

Caspase Cascade Activation

Caspases are a family of cysteine proteases that execute the process of apoptosis.[13] They are activated in a hierarchical cascade.

-

Initiator Caspase Activation : The formation of the apoptosome leads to the auto-activation of caspase-9.[12]

-

Executioner Caspase Activation : Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[14]

-

Cleavage of Cellular Substrates : Active caspase-3 is responsible for the proteolytic cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][15] This cleavage dismantles the cell, leading to the characteristic morphological changes of apoptosis.

Quantitative Efficacy Data